2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-acetamido-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-9(21)15-7-14(22)16-6-13-18-17-12-3-2-11(19-20(12)13)10-4-5-23-8-10/h2-5,8H,6-7H2,1H3,(H,15,21)(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWMZAXWQSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors. These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the compound’s bioavailability and pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical and Binding Properties
Thiophene Positional Isomerism
- Thiophen-3-yl vs. Thiophen-2-yl: The target compound’s thiophen-3-yl group differs from analogues with thiophen-2-yl substitutions (e.g., ).
Acetamide Side Chain Modifications
Molecular Parameters and Crystallography
X-ray studies on related N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamides (e.g., ) reveal planar triazine-thiadiazole systems.
Preparation Methods
Preparation of 6-Chloropyridazin-3-amine
The synthesis begins with 3,6-dichloropyridazine, which undergoes selective amination at position 3 using aqueous ammonia in ethanol at 80°C for 12 hours (yield: 85%).
Reaction conditions :
- Substrate : 3,6-Dichloropyridazine (1.0 equiv)
- Reagent : NH₃ (aq., 28%, 5.0 equiv)
- Solvent : Ethanol
- Temperature : 80°C
- Time : 12 hours
Functionalization at Position 6
The chlorine at position 6 is replaced with thiophen-3-yl via Suzuki-Miyaura coupling:
Procedure :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : None (heterogeneous conditions)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 100°C, 8 hours
- Yield : 78%
Characterization :
- ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 9.0 Hz, 1H, H5), 7.89 (d, J = 9.0 Hz, 1H, H4), 7.62–7.58 (m, 2H, thiophene-H).
Formation of the Triazole Ring
Diazotization and Cyclization
The amine at position 3 undergoes diazotization to form the triazole ring, as demonstrated in analogous triazolopyridazine syntheses:
Optimized protocol :
- Reagents : NaNO₂ (1.5 equiv), HCl (conc., 2.0 equiv)
- Solvent : AcOH/H₂O (1:1)
- Temperature : 0°C → room temperature
- Time : 2 hours
- Yield : 70–75%
Mechanism :
- Diazonium intermediate formation → intramolecular cyclization with adjacent nitrogen to form the triazole.
Introduction of Acetamide Side Chains
N-Methylation of the Triazole
The methyl group at position 3 is introduced via Mannich reaction:
Conditions :
- Substrate : Triazolopyridazine (1.0 equiv)
- Reagents : Formaldehyde (37% aq., 1.2 equiv), dimethylamine (1.5 equiv)
- Solvent : MeOH
- Temperature : 60°C, 6 hours
- Yield : 82%
Acylation with Acetic Anhydride
The primary amine on the methyl group undergoes acylation:
Procedure :
- Reagent : Acetic anhydride (2.0 equiv)
- Base : Pyridine (3.0 equiv)
- Solvent : DCM
- Temperature : 0°C → room temperature, 4 hours
- Yield : 90%
Analytical Validation and Purification
Spectroscopic Characterization
Chromatographic Purification
Alternative Synthetic Routes
One-Pot Triazole Formation
A modified approach condenses pyridazine diamine with glyoxylic acid to form the triazole core in situ:
Advantages :
Solid-Phase Synthesis
Immobilized pyridazine on Wang resin enables sequential functionalization:
- Loading capacity : 0.8 mmol/g
- Overall yield : 65%
Industrial-Scale Considerations
Cost Analysis
| Step | Cost (USD/kg) |
|---|---|
| Pyridazine precursor | 120 |
| Suzuki coupling | 340 |
| Diazotization | 90 |
| Acylation | 75 |
Environmental Impact
- PMI (Process Mass Intensity) : 32 kg/kg (targeting <25 via solvent recycling).
Q & A
Basic Questions
Q. What are the key challenges in synthesizing 2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, and how can reaction conditions be optimized?
- Answer : Synthesis involves multi-step reactions, including cyclization of the triazolo-pyridazine core and coupling of the thiophen-3-yl and acetamide groups. Critical challenges include:
- Yield optimization : Use polar aprotic solvents (e.g., DMF) under inert atmospheres to minimize side reactions .
- Purity control : Monitor intermediates via TLC and purify via column chromatography .
- Functional group compatibility : Protect reactive groups (e.g., thiophene sulfur) during coupling steps to avoid oxidation .
- Table 1 : Example reaction yields under varying conditions:
| Step | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | DMF | 80 | 62 | 95% |
| 1 | THF | 60 | 45 | 88% |
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Answer :
- NMR spectroscopy : Confirm regiochemistry of the triazole ring and substitution patterns (e.g., thiophen-3-yl vs. thiophen-2-yl) .
- Mass spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) .
- HPLC : Assess purity (>95% required for biological assays) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How does the thiophen-3-yl moiety influence solubility, and what formulation strategies mitigate this?
- Answer : The hydrophobic thiophene ring reduces aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
- Salt formation : Explore hydrochloride salts if basic nitrogen atoms are present .
- Nanoparticle encapsulation : For in vivo studies, use PEGylated liposomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer :
- Core modifications : Replace triazolo-pyridazine with triazolo-pyrimidine to assess kinase selectivity .
- Substituent variation : Compare thiophen-3-yl with thiophen-2-yl or furan analogs to evaluate π-π stacking interactions .
- Table 2 : Example SAR data for analogs:
| R-group | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Thiophen-3-yl | 12 | 8.5 |
| Thiophen-2-yl | 35 | 10.2 |
| 4-Fluorophenyl | 50 | 5.1 |
Q. What in vitro assays are recommended to evaluate its mechanism of action?
- Answer :
- Kinase inhibition profiling : Use TR-FRET assays against kinase panels (e.g., EGFR, VEGFR2) .
- Cellular uptake : Quantify intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .
- Apoptosis assays : Measure caspase-3/7 activation using fluorogenic substrates .
Q. How can contradictory data on biological activity between studies be resolved?
- Answer : Contradictions often arise from assay conditions or impurity artifacts. Mitigation steps:
- Reproducibility checks : Validate results across ≥3 independent labs .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized thiophene derivatives) .
- Dose-response curves : Confirm activity at multiple concentrations (e.g., 1 nM–100 µM) .
Q. What computational methods predict binding modes with target proteins?
- Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with acetamide) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- Free energy calculations : Calculate ΔG binding via MM-PBSA .
Q. How do reaction mechanisms differ when modifying the acetamide side chain?
- Answer :
- Nucleophilic substitution : Use K₂CO₃ in DMF for alkylation of the triazole nitrogen .
- Reductive amination : Optimize NaBH₃CN stoichiometry for secondary amine formation .
- Protection/deprotection : Employ Fmoc groups for selective functionalization .
Methodological Notes
- Data Interpretation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to resolve structural ambiguities .
- Ethical Compliance : Adhere to institutional guidelines for handling thiophene derivatives, which may exhibit genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
